molecular formula C10H10ClNO B3054065 Echinopsine hydrochloride CAS No. 5800-99-7

Echinopsine hydrochloride

Cat. No. B3054065
CAS RN: 5800-99-7
M. Wt: 195.64 g/mol
InChI Key: ZIUCKKCTYDTZBC-UHFFFAOYSA-N
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Description

Echinopsine hydrochloride is a derivative of Echinops, a genus that belongs to the family of Asteraceae . The genus Echinops is known to contain diverse secondary metabolites . Echinopsine was one of the first alkaloids isolated from the genus Echinops .


Molecular Structure Analysis

The molecular formula of Echinopsine hydrochloride is C10H9NO.HCl . It has a molecular weight of 195.65 . The structure of Echinopsine is available on ChemSpider .


Physical And Chemical Properties Analysis

Echinopsine hydrochloride has a molecular weight of 195.65 . The percent composition is C 61.39%, H 5.15%, N 7.16%, O 8.18%, Cl 18.12% .

Scientific Research Applications

Biological Activities

  • Antibacterial and Antiproliferative Properties : Echinops lanceolatus, a species belonging to the genus Echinops, has been studied for its antibacterial and antiproliferative properties. The methanolic extract and partition fractions of this plant demonstrated weak to moderate antibacterial activities against drug-resistant bacteria, and strong antiproliferative potential on human tumor cell lines A549 and HeLa (Seukep, Zhang, Xu, & Guo, 2020).

  • Cytotoxic Properties : Thiophenes isolated from Echinops grijissi Hance roots have been shown to exhibit different cytotoxicity against human tumor cell lines, offering potential as anti-tumor drugs (Jin, Shi, Hong, Cheng, Ma, & Qu, 2008).

Traditional Medicine and Ethnopharmacology

  • Traditional Uses : Echinops species are traditionally used for treating pain, inflammation, respiratory diseases, and diseases caused by microorganisms. They also have applications as aphrodisiacs and in facilitating placenta expulsion (Bitew & Hymete, 2019).

  • Ethnomedicinal Review : Echinops echinatus Roxb. ("Usnakantaka") is traditionally used as a stimulant and in treating several gastrointestinal ailments. This plant exhibits a wide range of pharmacological activities, including antifungal, analgesic, diuretic, hepatoprotective, antioxidant, anti-inflammatory, wound-healing, antipyretic, and antibacterial properties (Maurya, Kushwaha, & Seth, 2015).

Neuroprotective Effects

  • Parkinson's Disease Model : Echinacoside, a phenylethanoid glycoside extracted from Cistanches salsa, has shown neuroprotective effects against MPTP-induced dopaminergic toxicity, suggesting its potential in treating neurodegenerative disorders like Parkinson's disease (Geng, Tian, Tu, & Pu, 2007).

Miscellaneous Applications

  • Antioxidant Activities : A study on Echinops persicus highlighted the best conditions for extracting phenolic compounds and antioxidant activity. This research underlines the importance of Echinops persicus as a source of natural antioxidants (Mohseni, Sani, Tavakoli, & Raoufi, 2017).

properties

IUPAC Name

1-methylquinolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUCKKCTYDTZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=CC=CC=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973573
Record name 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5800-99-7
Record name Echinopsine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005800997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinopsine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHINOPSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2607LC44K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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